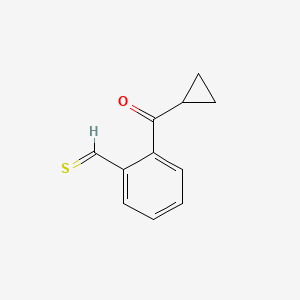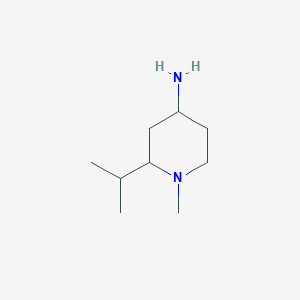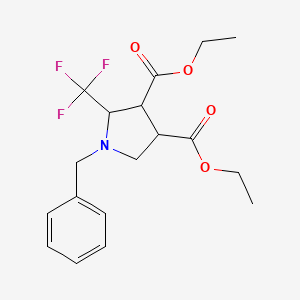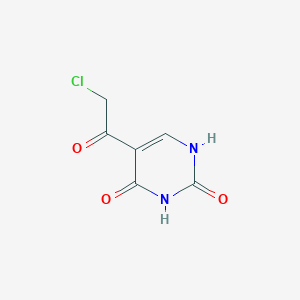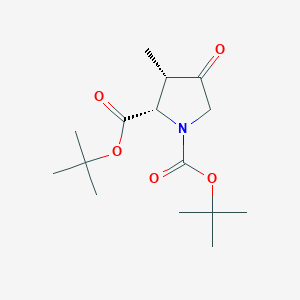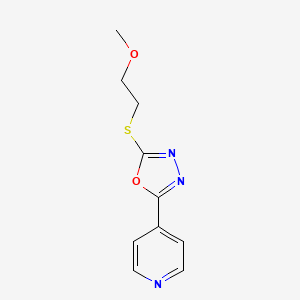
2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of a pyridine ring and a methoxyethylthio group further enhances its chemical properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with 2-(2-methoxyethylthio)acetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methoxyethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Derivatives with different functional groups replacing the methoxyethylthio group.
Aplicaciones Científicas De Investigación
2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Methoxyethyl)thio)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- 2-((2-Methoxyethyl)thio)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- 2-((2-Methoxyethyl)thio)-5-(phenyl)-1,3,4-oxadiazole
Uniqueness
2-((2-Methoxyethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the methoxyethylthio group also provides additional sites for chemical modification, enhancing its versatility in various applications.
Propiedades
Número CAS |
604740-21-8 |
|---|---|
Fórmula molecular |
C10H11N3O2S |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
2-(2-methoxyethylsulfanyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H11N3O2S/c1-14-6-7-16-10-13-12-9(15-10)8-2-4-11-5-3-8/h2-5H,6-7H2,1H3 |
Clave InChI |
CFCBXVXKYZIVAQ-UHFFFAOYSA-N |
SMILES canónico |
COCCSC1=NN=C(O1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


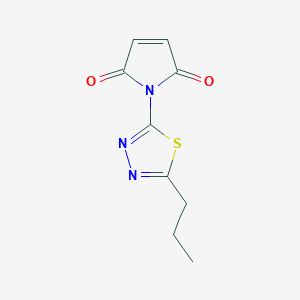

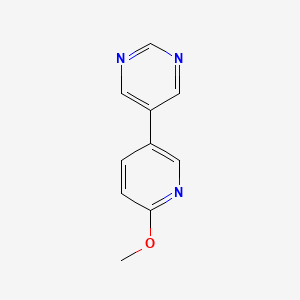
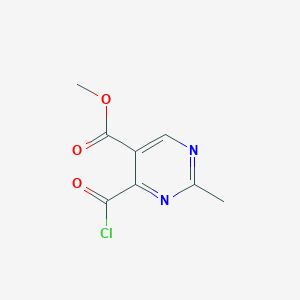
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)

![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
